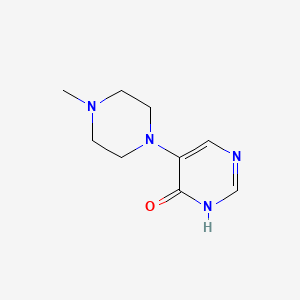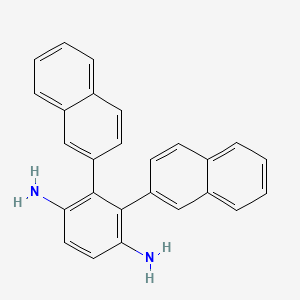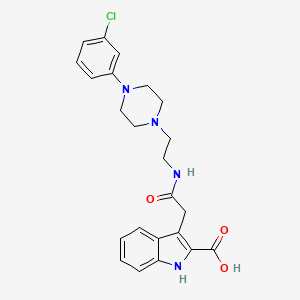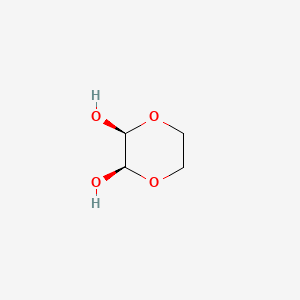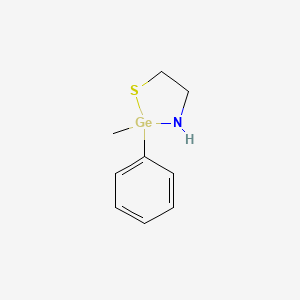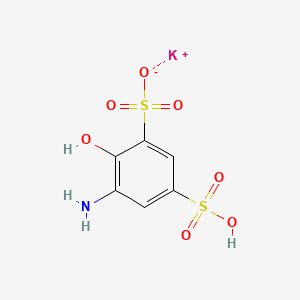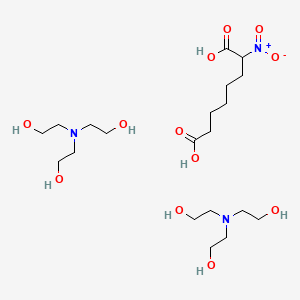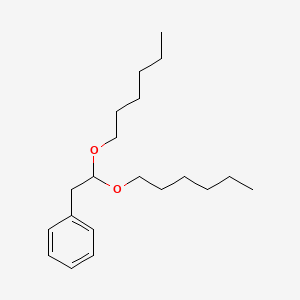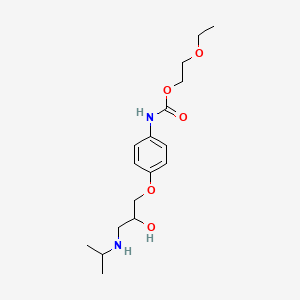
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is an organic compound with the molecular formula C15H23N3O3S and a molecular weight of 325.426 g/mol . This compound is characterized by the presence of a sulfonamide group, a hydrazone linkage, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpentanal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-((2-(2,4-Dinitrophenyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Nitrobenzoyl)hydrazino)sulfonyl)phenyl)acetamide
- N-(4-((2-(4-Chlorophenyl)hydrazino)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is unique due to its specific hydrazone linkage and the presence of an ethylpentylidene group. This structural feature imparts distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Número CAS |
5448-88-4 |
|---|---|
Fórmula molecular |
C15H23N3O3S |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+ |
Clave InChI |
PRNMXEYCFGDZQY-GHRIWEEISA-N |
SMILES isomérico |
CCCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/CC |
SMILES canónico |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


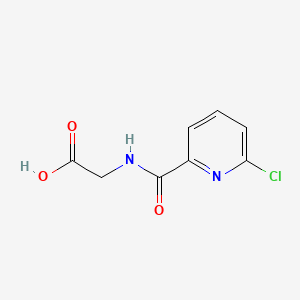
![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
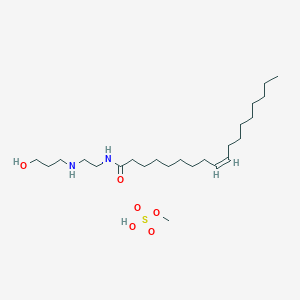
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
